molecular formula C19H23N5 B6108204 N-benzyl-N-methyl-3-[[(1-methylimidazol-2-yl)methylamino]methyl]pyridin-2-amine

N-benzyl-N-methyl-3-[[(1-methylimidazol-2-yl)methylamino]methyl]pyridin-2-amine

Cat. No.: B6108204
M. Wt: 321.4 g/mol
InChI Key: KWJCBGFWBOAJIC-UHFFFAOYSA-N
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Description

N-benzyl-N-methyl-3-[[(1-methylimidazol-2-yl)methylamino]methyl]pyridin-2-amine is a complex organic compound that features a pyridine ring, an imidazole ring, and a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-methyl-3-[[(1-methylimidazol-2-yl)methylamino]methyl]pyridin-2-amine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide are commonly employed.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Halogenated pyridine derivatives.

Mechanism of Action

The mechanism by which N-benzyl-N-methyl-3-[[(1-methylimidazol-2-yl)methylamino]methyl]pyridin-2-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The imidazole ring can mimic the structure of histidine residues in proteins, allowing the compound to bind to active sites and modulate enzyme activity . Additionally, the pyridine ring can participate in π-π stacking interactions with aromatic amino acids in protein structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-N-methyl-3-[[(1-methylimidazol-2-yl)methylamino]methyl]pyridin-2-amine is unique due to the presence of both the imidazole and pyridine rings, which confer distinct chemical properties and biological activities. The combination of these rings allows for versatile interactions with various molecular targets, making it a valuable compound in research and development .

Properties

IUPAC Name

N-benzyl-N-methyl-3-[[(1-methylimidazol-2-yl)methylamino]methyl]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5/c1-23-12-11-21-18(23)14-20-13-17-9-6-10-22-19(17)24(2)15-16-7-4-3-5-8-16/h3-12,20H,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWJCBGFWBOAJIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CNCC2=C(N=CC=C2)N(C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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